Isobutyl cyclohexanecarboxylate

Description

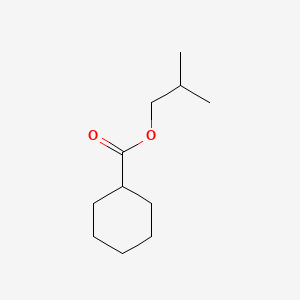

Isobutyl cyclohexanecarboxylate is an ester derivative of cyclohexanecarboxylic acid, where the isobutyl group (2-methylpropyl) is esterified to the carboxylic acid moiety. Esters of cyclohexanecarboxylic acid are widely used in fragrances, pharmaceuticals, and polymer industries due to their volatility, stability, and tunable bioactivity .

Properties

CAS No. |

37139-85-8 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

2-methylpropyl cyclohexanecarboxylate |

InChI |

InChI=1S/C11H20O2/c1-9(2)8-13-11(12)10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3 |

InChI Key |

HTOQALXUSKONGW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(=O)C1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyl cyclohexanecarboxylate is typically synthesized through the esterification of cyclohexanecarboxylic acid with isobutanol. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are carefully controlled to maintain optimal temperature and pressure, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Isobutyl cyclohexanecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclohexanecarboxylic acid and isobutyl alcohol.

Reduction: Reduction reactions can convert the ester back to its corresponding alcohol and acid.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Acidic or basic catalysts can facilitate substitution reactions.

Major Products Formed:

Oxidation: Cyclohexanecarboxylic acid and isobutyl alcohol.

Reduction: Cyclohexanecarboxylic acid and isobutyl alcohol.

Substitution: Various substituted esters depending on the reagents used.

Scientific Research Applications

Isobutyl cyclohexanecarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug delivery systems.

Industry: It is widely used in the fragrance and flavor industry due to its pleasant aroma

Mechanism of Action

The mechanism of action of isobutyl cyclohexanecarboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with cell membranes and proteins, altering their function. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through modulation of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The physicochemical properties of cyclohexanecarboxylate esters vary significantly with the alkyl or aryl substituent. Key comparisons are summarized below:

Key Observations :

- Volatility : Ethyl esters (shorter chain) exhibit higher volatility, making them suitable for aroma applications, while longer-chain esters (e.g., butyl, isopentyl) are less volatile and more stable .

- Branching Effects : Isobutyl (branched) vs. straight-chain alkyl groups (e.g., butyl) may alter solubility and bioactivity. For example, branched esters often show enhanced lipophilicity, affecting membrane permeability in biological systems .

Biological Activity

Isobutyl cyclohexanecarboxylate is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derived from cyclohexanecarboxylic acid and isobutanol. Its structure can be represented as follows:

- Chemical Formula : CHO

- Molecular Weight : 198.31 g/mol

This compound belongs to a broader class of cyclohexanecarboxylates, which have been studied for various applications in medicinal chemistry and pharmacology.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including anti-inflammatory, analgesic, and antibacterial effects. The following sections summarize key findings from recent studies.

Anti-inflammatory and Analgesic Effects

- Mechanism of Action : The anti-inflammatory properties are primarily attributed to the inhibition of pro-inflammatory cytokines. Studies have shown that cyclohexanecarboxylates can modulate the activity of enzymes involved in inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX).

- Case Study : A study evaluating the analgesic properties of related compounds demonstrated significant pain relief in animal models, suggesting potential use in pain management therapies .

Antibacterial Activity

- Structure-Activity Relationship (SAR) : Research into trisubstituted aryl cyclohexanecarboxylates (TACCs), which are structural analogues, revealed promising antibacterial activity against various bacterial strains, including Bacillus subtilis and Bacillus mycoides. The presence of hydroxyl and ketone functional groups was found to enhance antibacterial efficacy .

- Minimum Inhibitory Concentration (MIC) : In these studies, certain derivatives exhibited MIC values as low as 50 µg/mL, indicating strong antibacterial potential .

Research Findings Summary Table

Future Directions

The exploration of this compound's biological activity is still in its early stages. Future research should focus on:

- In Vivo Studies : Conducting comprehensive in vivo studies to evaluate the safety and efficacy of this compound in clinical settings.

- Mechanistic Studies : Further elucidating the mechanisms by which this compound exerts its biological effects could aid in the development of targeted therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.